molecular formula C8H3ClF3N B1329294 2-Chloro-5-(trifluoromethyl)benzonitrile CAS No. 328-87-0

2-Chloro-5-(trifluoromethyl)benzonitrile

Cat. No. B1329294
Key on ui cas rn: 328-87-0
M. Wt: 205.56 g/mol
InChI Key: LCISFYAQKHOWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04760086

Procedure details

A solution of 570 g (2.77 moles) of 2-chloro-5-trifluoromethylbenzonitrile (1) and 1140 g (28.5 moles) NaOH in 2.3 L water was heated at reflux in a 12 L flask overnight. TLC (silica gel, 20% ethyl acetate-hexane with 1 drop acetic acid/10 ml solution) showed reaction was complete. The solution was cooled, diluted with 3.5 L ice water and extracted with 1 liter ether. The aqueous extract was cooled in an ice bath, acidified to pH 2 with cold 50% H2SO4 and extracted with four 1.3 liter portions of ether. The ether extracts were dried over Na2SO4 and evaporated and the residue was triturated with 1.2 liters hot hexane, cooled, and filtered to afford 615 g (9%) of 2-chloro-5-trifluoromethylbenzoic acid as white needles, m.p. 93°-94° C.
Quantity
570 g
Type
reactant
Reaction Step One
Name
Quantity
1140 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 L
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
ice water
Quantity
3.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1C=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1C#N.[OH-].[Na+].[C:16]([O:19]CC)(=[O:18])[CH3:17].CCCCCC>O.C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:6][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:17]=1[C:16]([OH:19])=[O:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
570 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)C(F)(F)F
Name
Quantity
1140 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.3 L
Type
solvent
Smiles
O
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
3.5 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a 12 L flask overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 liter ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with four 1.3 liter portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 1.2 liters hot hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 615 g
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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